Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol
CAS No.:
Cat. No.: VC20156197
Molecular Formula: C20H22N6OS2
Molecular Weight: 426.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N6OS2 |
|---|---|
| Molecular Weight | 426.6 g/mol |
| IUPAC Name | 2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol |
| Standard InChI | InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3 |
| Standard InChI Key | CFQULUVMLGZVAF-UHFFFAOYSA-N |
| Canonical SMILES | CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound comprises two primary components:
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Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile: A symmetrical molecule featuring a central butanedinitrile (C₄N₂) core. Each nitrile group is conjugated with an amino-substituted phenylthio moiety via methylidene linkages.
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Ethyl alcohol (ethanol): Likely serving as a solvent or stabilizing agent in the formulation .
The IUPAC name, 2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol, reflects this arrangement. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₆OS₂·C₂H₆O | |
| Molecular Weight | 426.6 g/mol | |
| SMILES Notation | CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
| InChIKey | CFQULUVMLGZVAF-UHFFFAOYSA-N |
Stereochemical Considerations
A related analog, (2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile (PubChem CID 5354033), exhibits defined stereochemistry at the methylidene bonds . While the ethanol-associated compound’s stereochemistry remains unspecified, computational models suggest possible E/Z isomerism at the C=N linkages .
Synthesis and Preparation
Synthetic Pathways
Although detailed protocols for synthesizing Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol are unpublished, analogous compounds provide insights:
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Core Formation: Butanedinitrile derivatives are typically synthesized via nucleophilic substitution or condensation reactions. The incorporation of sulfanyl groups likely involves thiol-ene click chemistry or metal-catalyzed cross-coupling.
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Ethanol Association: Ethanol may be introduced during crystallization or purification to stabilize the product.
Analytical Characterization
Key characterization methods for such compounds include:
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NMR Spectroscopy: To resolve the aromatic, amino, and nitrile proton environments.
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Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 426.6 .
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X-ray Crystallography: To resolve stereochemical ambiguities, though no crystal data is currently available .
Pharmacological and Biomedical Research
Multidrug Resistance Modulation
While direct studies on this compound are lacking, structurally related molecules have shown promise in reversing multidrug resistance (MDR) in cancer cells. For example:
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MEK/ERK Pathway Inhibition: U0126, a MEK inhibitor, downregulates P-glycoprotein (P-gp) and MRP1 transporters in hepatocellular carcinoma cells, enhancing chemosensitivity .
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Structural Parallels: The 2-aminophenylthio groups in Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile may interact with ATP-binding cassette (ABC) transporters analogous to U0126 .
Hypothesized Mechanisms
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Thiol-Mediated Binding: Sulfanyl groups could form disulfide bonds with cysteine residues in P-gp, inhibiting efflux activity .
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Aromatic Stacking: The 2-aminophenyl moieties may π-stack with tyrosine residues in transporter proteins, blocking substrate recognition .
| Hazard | Precaution |
|---|---|
| Ethanol Flammability | Avoid open flames; use spark-proof tools |
| Nitrile Toxicity | Use fume hood; avoid skin contact |
| Sulfanyl Group Reactivity | Store under inert atmosphere |
Future Research Directions
Synthesis Optimization
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Stereoselective Methods: Develop asymmetric catalysis routes to control E/Z isomerism .
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Green Chemistry: Replace ethanol with biodegradable solvents in formulation.
Pharmacological Profiling
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In Vitro MDR Reversal Assays: Test potency against P-gp/MRP1-overexpressing cell lines.
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Molecular Dynamics Simulations: Model interactions with ABC transporters.
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